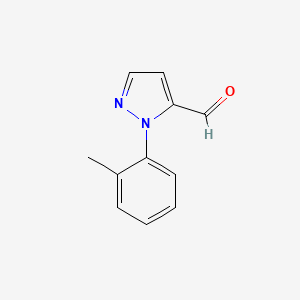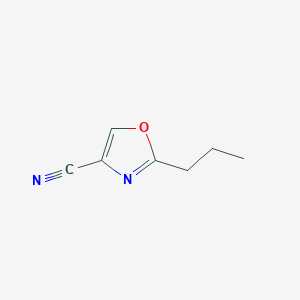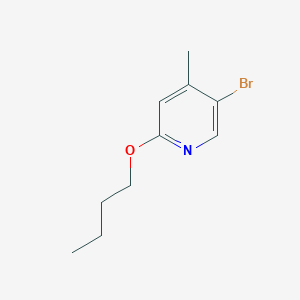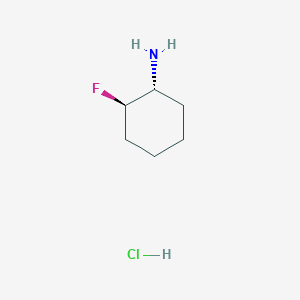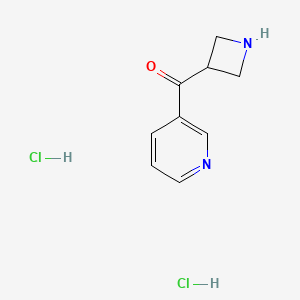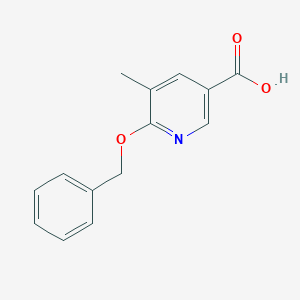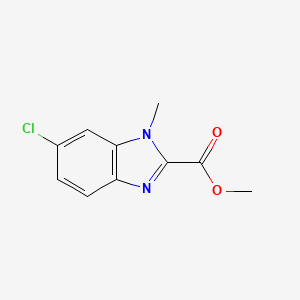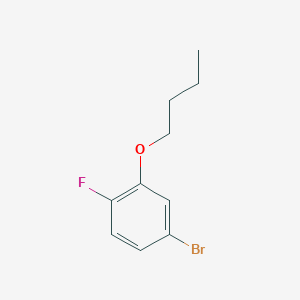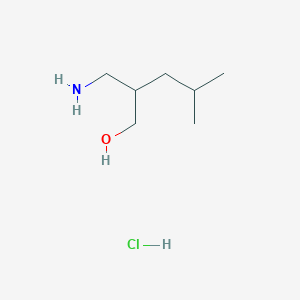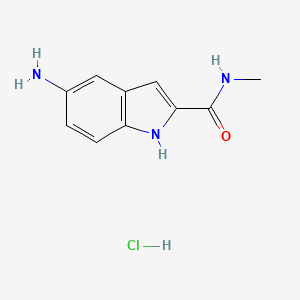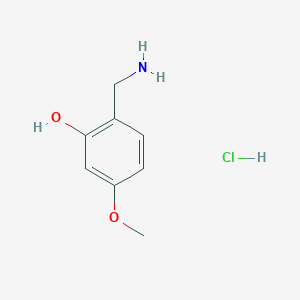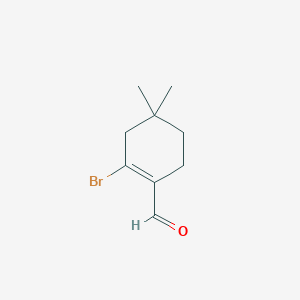
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde
Descripción general
Descripción
“2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is a chemical compound with the CAS Number: 251980-67-3 . It has a molecular weight of 217.11 . The IUPAC name for this compound is 2-bromo-4,4-dimethylcyclohex-1-ene-1-carbaldehyde . The InChI code for this compound is 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” can be represented by the InChI code 1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 .Physical And Chemical Properties Analysis
The physical form of “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” is solid . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis of Complex Organic Compounds
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde serves as a precursor in the synthesis of complex organic molecules. It has been employed in the synthesis of tetrahydro- and hexahydro-dibenzothiophenes through conjugate addition and annulation processes, showcasing its utility in constructing sulfur-containing heterocycles which are relevant in various chemical and pharmaceutical applications (Sun, Wang, & Prins, 2008).
Fluorination Reactions
This compound is also instrumental in fluorination reactions. Research has demonstrated its effectiveness in undergoing fluorination with xenon difluoride, leading to the production of fluorinated cyclohexa-dienone derivatives. These fluorinated compounds have potential applications in medicinal chemistry and materials science (Koudstaal & Olieman, 2010).
Microwave-Assisted Cyclization
Microwave-assisted cyclization under mildly basic conditions has been utilized to transform related bromocyclohexene derivatives into benzo[c]chromen-6-ones and their tetrahydro analogues. This demonstrates the compound's potential for rapid synthesis of chromene derivatives, which are of interest for their biological activities and as building blocks in organic synthesis (Dao, Ho, Lim, & Cho, 2018).
Electrocatalytic Dehalogenation
In the realm of electrochemical reactions, 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde and its derivatives have been subjects of electrocatalytic dehalogenation studies. These studies explore the efficient removal of bromine atoms under electrocatalytic conditions, which is crucial for the synthesis of less halogenated or halogen-free products for environmental and pharmaceutical applications (Nikitin, Gavrilova, & Magdesieva, 2007).
Catalytic Applications in Organic Synthesis
Furthermore, research into catalytic applications has identified the use of derivatives of 2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde in promoting the synthesis of complex organic frameworks. For example, N-bromo sulfonamide derivatives have been utilized as efficient catalysts for the preparation of octahydroxanthene derivatives, highlighting the compound's versatility in facilitating diverse chemical transformations (Khazaei, Abbasi, & Moosavi‐Zare, 2016).
Safety And Hazards
The safety information for “2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde” includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Propiedades
IUPAC Name |
2-bromo-4,4-dimethylcyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrO/c1-9(2)4-3-7(6-11)8(10)5-9/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVVNAQKPNQJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)Br)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4,4-dimethylcyclohex-1-enecarbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(1,3-Benzothiazol-2-yl)-2-methylphenyl]amine hydrochloride](/img/structure/B1381232.png)
![2-[(5-methyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381234.png)
![3-Amino-2-[(pyridin-4-yl)methyl]propan-1-ol dihydrochloride](/img/structure/B1381235.png)
